molecular formula C11H9I2NO2 B3054908 Ethyl 3,5-diiodo-1H-indole-2-carboxylate CAS No. 623918-45-6

Ethyl 3,5-diiodo-1H-indole-2-carboxylate

Cat. No.: B3054908
CAS No.: 623918-45-6
M. Wt: 441 g/mol
InChI Key: DHFLRHXTVGBDRD-UHFFFAOYSA-N
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Description

Ethyl 3,5-diiodo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of Ethyl 3,5-diiodo-1H-indole-2-carboxylate typically involves the iodination of an indole precursor followed by esterification. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The iodination can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The final step involves esterification with ethanol to form the ethyl ester.

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Ethyl 3,5-diiodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation Reactions: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding dihydroindole derivative.

Major products formed from these reactions include substituted indoles, indole-2,3-diones, and dihydroindoles, which have various applications in medicinal chemistry and materials science .

Scientific Research Applications

Ethyl 3,5-diiodo-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3,5-diiodo-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The iodine atoms enhance the compound’s ability to form halogen bonds, which can stabilize interactions with biological targets. This results in the modulation of cellular processes such as signal transduction, gene expression, and apoptosis .

Comparison with Similar Compounds

Ethyl 3,5-diiodo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Ethyl indole-2-carboxylate: Lacks the iodine atoms, resulting in different reactivity and biological activity.

    3,5-Diiodoindole: Does not have the ethyl ester group, affecting its solubility and chemical properties.

    Indole-3-acetic acid: A natural plant hormone with different biological functions and applications.

The presence of the iodine atoms and the ethyl ester group in this compound makes it unique, providing distinct chemical and biological properties that are valuable for various applications .

Properties

IUPAC Name

ethyl 3,5-diiodo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFLRHXTVGBDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449441
Record name Ethyl 3,5-diiodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623918-45-6
Record name Ethyl 3,5-diiodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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